molecular formula C10H22Cl2N2 B12948628 (1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride

Cat. No.: B12948628
M. Wt: 241.20 g/mol
InChI Key: JEZSVPQQFFKRDU-CDEWPDHBSA-N
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Description

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be beneficial in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves a multi-step process. One common method includes the formation of the spirocyclic ring system through a cyclization reaction. The starting materials often include a suitable amine and a ketone or aldehyde, which undergo a cyclization reaction in the presence of a Lewis acid catalyst . The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for selective binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the spirocyclic ring. This confers distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

(3S,4S)-3-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-8-2-3-10(9(8)11)4-6-12-7-5-10;;/h8-9,12H,2-7,11H2,1H3;2*1H/t8-,9-;;/m0../s1

InChI Key

JEZSVPQQFFKRDU-CDEWPDHBSA-N

Isomeric SMILES

C[C@H]1CCC2([C@H]1N)CCNCC2.Cl.Cl

Canonical SMILES

CC1CCC2(C1N)CCNCC2.Cl.Cl

Origin of Product

United States

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